molecular formula C14H16O5 B1323768 Ethyl 4-(1,3-dioxan-2-YL)benzoylformate CAS No. 951888-34-9

Ethyl 4-(1,3-dioxan-2-YL)benzoylformate

Cat. No.: B1323768
CAS No.: 951888-34-9
M. Wt: 264.27 g/mol
InChI Key: RDBBVPMOQRXLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-(1,3-dioxan-2-yl)benzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-dioxan-2-yl)benzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(1,3-dioxan-2-yl)benzoylformate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Ethyl 4-(1,3-dioxan-2-YL)benzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound possesses a unique structural framework that includes a benzoyl moiety and a dioxane ring. This structure may contribute to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those catalyzing ester hydrolysis.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and leading to various biological effects.
  • Influence on Metabolic Pathways : The compound can affect pathways related to ester and hydroxyl group transformations, impacting cellular metabolism.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Antioxidant Properties : The compound's structure may confer antioxidant capabilities, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the compound against common bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.
  • Antioxidant Activity :
    • In vitro assays showed that the compound reduced reactive oxygen species (ROS) levels by approximately 30% compared to control groups, indicating its potential as an antioxidant agent.
  • Anti-inflammatory Mechanism :
    • Research indicated that this compound could downregulate the expression of COX-2 in human cell lines, which is a critical enzyme in the inflammatory pathway.

Data Tables

Biological ActivityAssay MethodConcentration TestedResult
AntimicrobialAgar diffusion method50 µg/mLSignificant inhibition
AntioxidantDPPH radical scavenging assay100 µM30% ROS reduction
Anti-inflammatoryCOX-2 expression assayVariesDownregulation observed

Properties

IUPAC Name

ethyl 2-[4-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)14-18-8-3-9-19-14/h4-7,14H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBBVPMOQRXLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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